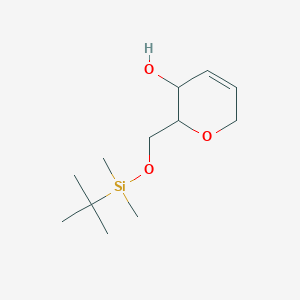

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production under controlled conditions, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group, using reagents like tetra-n-butylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: TBAF in tetrahydrofuran (THF)

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids

Reduction: Corresponding alcohols

Substitution: Removal of the TBDMS group to yield the free hydroxyl compound

Aplicaciones Científicas De Investigación

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: Employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of bioactive compounds.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyldimethylsilyl chloride (TBDMS-Cl)

- tert-Butyldimethylsilyloxyacetaldehyde

- tert-Butyldimethylsilyl trifluoromethanesulfonate

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is unique due to its specific structure, which combines the protective TBDMS group with a pyran ring. This combination provides enhanced stability and selectivity in synthetic applications, making it a valuable tool in organic synthesis.

Actividad Biológica

The compound 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol , often referred to by its IUPAC name, is a derivative of pyran with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₄O₃Si

- Molecular Weight : 288.42 g/mol

- CAS Number : 199801-81-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the lipophilicity of the molecule, which may facilitate membrane penetration and influence its pharmacokinetic properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

- Antiparasitic Activity : Research has shown potential efficacy against protozoan parasites, particularly in models of Leishmania and Trypanosoma.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various human cell lines, indicating a need for further investigation into its safety profile.

Antimicrobial Studies

A study conducted by Elsoy and Muhammad evaluated various derivatives similar to this compound for their antibacterial properties. The results indicated that compounds with similar structures exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting that this compound may possess comparable antimicrobial effects .

Antiparasitic Efficacy

In a recent pharmacological evaluation, compounds related to this pyran derivative were tested against Leishmania donovani. The results showed IC50 values indicating effective inhibition of parasite growth at concentrations below 10 µM, demonstrating the potential of this class of compounds as antiparasitic agents .

Cytotoxicity Assessment

Cytotoxicity assays revealed that while some derivatives showed promise in targeting parasites, they also exhibited cytotoxic effects on MRC-5 human lung fibroblast cells. The IC50 values ranged significantly across different derivatives, highlighting the importance of structural modifications in optimizing both efficacy and safety .

Data Tables

Propiedades

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVZTYKUZSSFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.